REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[N:4]=[CH:5][C:6]2[N:11](C(=O)C)[N:10]=[CH:9][C:7]=2[N:8]=1>O1CCCC1>[Cl:2][C:3]1[N:4]=[CH:5][C:6]2[NH:11][N:10]=[CH:9][C:7]=2[N:8]=1
|
Name
|
|
Quantity
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70 mL
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Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC2=C(N1)C=NN2C(C)=O
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Name
|
|
Quantity
|
70 mL
|
Type
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solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The resulting solution was refluxed for 30 min
|
Duration
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30 min
|
Type
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EXTRACTION
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Details
|
extracted with 2×100 mL of ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC2=C(N1)C=NN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 47.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |